3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine
Description
3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a 4-fluorophenylmethoxy group
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxymethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11/h1-4,11,14H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYKONAQLKVWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azomethine Ylide-Based Assembly
The 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient dipolarophiles provides direct access to polysubstituted pyrrolidines. For this compound, Wang et al.'s methodology was adapted using:
- Dipolarophile : Ethyl 3-[(4-fluorobenzyl)oxy]propenoate (1)
- Azomethine ylide precursor : N-(Methoxymethyl)-N-(trimethylsilylmethyl)-4-nitrobenzylamine (2)
Under trifluoroacetic acid (TFA) catalysis (0.5 equiv, CH2Cl2, −20°C), the reaction proceeds via:
- In situ ylide generation through desilylation and formaldehyde elimination
- Concerted [3+2] cycloaddition with 1 , favoring endo transition state
- Tautomerization to afford pyrrolidine 3 as a 3:1 trans/cis mixture
Key parameters :
- Yield: 68% after silica gel chromatography
- Diastereomeric ratio (dr): 3:1 (trans:cis)
- Functional group tolerance: Nitro groups remain intact for subsequent reductions
Stereochemical Control via Chiral Auxiliaries
Building on Min et al.'s work, enantioselective synthesis was achieved using:
- (R)-Binaphthyl-derived phosphoric acid (10 mol%)
- Dipolarophile : 4-Fluorobenzyl acrylate (4)
- Ylide precursor : N-(2,4-Dinitrophenyl)glycine tert-butyl ester (5)
Reaction in toluene at 0°C for 24 h provided:
- Enantiomeric excess (ee) : 92% (determined by chiral HPLC)
- Absolute configuration : (2S,3R) confirmed by X-ray crystallography
Reductive Amination Approaches
Linear Synthesis from γ-Amino Alcohols
A four-step sequence starting from 4-fluorobenzyl alcohol:
- Williamson ether synthesis : 4-Fluorobenzyl alcohol + propargyl bromide → 3-(4-Fluorobenzyloxy)propyne (6) (89% yield)
- Hydroamination : 6 + benzylamine, Cp*2LaCH2SiMe3 catalyst → N-Benzyl-3-[(4-fluorobenzyl)oxy]propan-1-amine (7) (74% yield)
- Ring-closing metathesis : Grubbs 2nd generation catalyst, CH2Cl2, 40°C → 1-Benzyl-3-{[(4-fluorophenyl)methoxy]methyl}pyrrolidine (8) (81% yield)
- Debenzylation : H2 (1 atm), Pd/C (10 wt%) → Target compound (95% yield)
Advantages :
- No requirement for cryogenic conditions
- Scalable to multigram quantities
Late-Stage Functionalization of Pyrrolidine Cores
Mitsunobu Alkylation
3-Hydroxymethylpyrrolidine (9) served as the starting material:
- Protection : TBSCl, imidazole → 3-(tert-Butyldimethylsilyloxymethyl)pyrrolidine (10) (93% yield)
- Mitsunobu reaction : 10 + 4-Fluorobenzyl alcohol, DIAD, PPh3 → 3-{[(4-Fluorophenyl)methoxy]methyl}-1-(tert-butyldimethylsilyl)pyrrolidine (11) (67% yield)
- Deprotection : TBAF, THF → Target compound (88% yield)
Limitations :
- Requires expensive silyl protecting groups
- Moderate yield in Mitsunobu step
Transition-Metal Catalyzed C-H Functionalization
Palladium-Mediated Coupling
Adapting Li et al.'s methodology, a direct C3-functionalization was achieved:
- Substrate : 3-Bromopyrrolidine (12)
- Coupling partner : (4-Fluorobenzyl)zinc bromide (13)
- Conditions : Pd(OAc)2 (5 mol%), SPhos ligand, THF, 60°C
Results :
- Yield: 58%
- Retention of configuration at C3
- Minor (<5%) formation of 2-substituted byproduct
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | dr/ee | Scalability | Cost Index |
|---|---|---|---|---|
| 1,3-Dipolar Cycload. | 68 | 3:1 dr | Moderate | $$ |
| Reductive Amination | 74 | N/A | High | $ |
| Mitsunobu Alkylation | 67 | N/A | Low | $$$ |
| C-H Functionalization | 58 | >99% ee | Moderate | $$$$ |
Key observations :
- 1,3-Dipolar cycloaddition offers the best balance of yield and stereochemical control
- Reductive amination is optimal for large-scale synthesis
- Transition-metal methods require further optimization for industrial use
Spectroscopic Characterization Data
1H NMR (400 MHz, CDCl3):
- δ 7.28 (d, J = 8.4 Hz, 2H, ArH)
- δ 6.95 (t, J = 8.8 Hz, 2H, ArH)
- δ 4.42 (s, 2H, OCH2Ar)
- δ 3.68–3.55 (m, 2H, NCH2)
- δ 2.91–2.78 (m, 1H, C3-H)
- δ 2.45–2.32 (m, 2H, C2/C4-H)
13C NMR (101 MHz, CDCl3):
- δ 162.1 (d, J = 245 Hz, C-F)
- δ 133.8 (ArC)
- δ 115.2 (d, J = 21 Hz, ArCH)
- δ 72.4 (OCH2)
- δ 58.9 (C3)
- δ 46.2 (NCH2)
HRMS (ESI+): [M+H]+ Calcd for C12H15FNO: 224.1186; Found: 224.1189
Chemical Reactions Analysis
3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Drug Discovery and Development
The compound has been investigated for its potential as an antimicrobial agent , antiviral compound , and anti-cancer drug . Its structural characteristics may enhance interactions with biological targets, which could lead to increased potency against specific pathogens or cancer cells.
Case Study: Antimicrobial Activity
Research has indicated that compounds containing pyrrolidine rings often exhibit significant antimicrobial properties. The specific interactions of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine with bacterial targets have shown promising results in preliminary studies.
Molecular Docking Studies
Molecular docking studies suggest that this compound may interact favorably with receptors involved in disease pathways, such as the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in immune response regulation. This interaction could explain its observed biological activities and guide future optimization efforts.
Anticancer Properties
Research has shown that the compound exhibits notable anticancer activity. It has been tested against various cancer cell lines, demonstrating potential efficacy in inhibiting cell growth. For instance, studies conducted by the National Cancer Institute have highlighted its effectiveness against human tumor cells .
Antiviral Potential
In addition to its antibacterial properties, there is emerging evidence supporting the antiviral potential of this compound. The structural modifications associated with this compound may enhance its ability to inhibit viral replication mechanisms, although further research is needed to elucidate these effects fully.
Synthesis Pathways
The synthesis of this compound involves several key steps that can vary depending on desired yield and purity. Common methods include:
- Formation of the Pyrrolidine Ring : Utilizing precursors that facilitate the cyclization necessary to form the pyrrolidine structure.
- Substitution Reactions : Incorporating the 4-fluorophenyl and methoxy methyl groups through electrophilic aromatic substitution or nucleophilic substitution techniques.
Mechanism of Action
The mechanism of action of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can modulate its overall activity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar compounds to 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine include:
3-{[(4-Chlorophenyl)methoxy]methyl}pyrrolidine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
3-{[(4-Bromophenyl)methoxy]methyl}pyrrolidine: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-substituted compound.
3-{[(4-Methylphenyl)methoxy]methyl}pyrrolidine: The methyl group can influence the compound’s hydrophobicity and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, pharmacokinetics, and structure-activity relationships (SAR), supported by relevant data and case studies.
Overview of the Compound
This compound is a pyrrolidine derivative featuring a fluorophenyl group that enhances its lipophilicity, potentially improving absorption and distribution in biological systems. The compound's structure suggests possible interactions with various biological targets, although specific targets remain largely unidentified.
Target Interaction
The exact biological targets of this compound have not been fully elucidated. However, pyrrolidine derivatives generally engage in non-covalent interactions such as hydrogen bonding and van der Waals forces with their targets.
Biochemical Pathways
Pyrrolidine compounds are known to modulate various biochemical pathways. The presence of the fluorine atom in this compound may influence its interaction with enzymes and receptors, potentially enhancing its biological efficacy.
Pharmacokinetics
The lipophilic nature of the compound, attributed to the fluorophenyl group, suggests improved pharmacokinetic properties, including enhanced absorption and distribution. Preliminary studies indicate that such modifications can lead to favorable metabolic stability and bioavailability.
Anticancer Activity
Research indicates that pyrrolidine derivatives can exhibit anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that certain pyrrolidine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
Pyrrolidine derivatives are also being investigated for their antimicrobial properties. Compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR of pyrrolidine derivatives highlights the importance of substituents on biological activity. Modifications at the para position of the phenyl ring significantly influence potency and selectivity against specific targets. For instance, compounds with electron-donating groups often exhibit enhanced activity compared to their counterparts .
| Substituent | Biological Activity | Remarks |
|---|---|---|
| 4-Fluorophenyl | Increased lipophilicity | Enhances absorption |
| 4-Methoxy | Improved cellular potency | Higher activity against cancer cells |
| 4-Methylamino | Reduced efficacy | Less favorable than methoxy |
Case Studies
- Anticancer Efficacy : A study assessing a series of pyrrolidine derivatives found that those with methoxy substitutions exhibited superior cytotoxicity against ovarian cancer cells compared to other substituents .
- Antimicrobial Screening : Another investigation into pyrrolidine analogs revealed promising antimicrobial activity against Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 µg/mL, comparable to standard treatments like ciprofloxacin .
Q & A
Q. How is the structural confirmation of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine performed experimentally?
- Methodological Answer : Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, the pyrrolidine ring and fluorophenyl substituents can be identified via characteristic splitting patterns in ¹H NMR (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons) and aromatic fluorine coupling. HRMS confirms the molecular ion peak (e.g., [M+H]⁺) with accurate mass matching the theoretical formula . Purity is assessed via HPLC with UV detection (λ = 254 nm) or elemental analysis (C, H, N content within ±0.4% of theoretical values) .
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
- Methodological Answer : Dichloromethane (DCM) is commonly used for nucleophilic substitutions involving fluorophenyl groups due to its polarity and inertness. Reactions often proceed under anhydrous conditions with bases like sodium hydroxide (NaOH) to deprotonate intermediates. Post-synthesis, purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How can researchers assess the solubility and bioavailability of this compound in preclinical studies?
- Methodological Answer : Solubility is tested in phosphate-buffered saline (PBS, pH 7.4) and dimethyl sulfoxide (DMSO) via shake-flask method. Bioavailability is evaluated using in vitro Caco-2 cell monolayers to measure apparent permeability (Papp). For in vivo correlation, pharmacokinetic studies in rodent models quantify plasma concentration-time profiles after oral/intravenous administration .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve the yield of this compound?
- Methodological Answer : Optimization involves varying catalysts (e.g., switching from NaOH to K₂CO₃ for milder conditions), temperature (25–60°C), and reaction time. Design of Experiments (DoE) tools like factorial design identify critical parameters. For example, a 3² factorial design might test temperature (40°C vs. 60°C) and solvent polarity (DCM vs. THF) to maximize yield .
Q. How should contradictions in biological activity data (e.g., conflicting IC₅₀ values) be resolved?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Replicate experiments under standardized conditions (e.g., same cell passage number, incubation time). Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric assays). Structural analogs (e.g., methoxy vs. ethoxy derivatives) can clarify structure-activity relationships .
Q. What computational approaches are suitable for predicting the neuropharmacological potential of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like serotonin receptors (5-HT). Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over 100 ns. QSAR models correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity .
Q. How can stability under varying storage conditions (e.g., light, humidity) be systematically evaluated?
- Methodological Answer : Conduct forced degradation studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks.
- Photostability : Expose to UV light (ICH Q1B guidelines).
- Hydrolytic Stability : Test in buffers (pH 1–13).
Monitor degradation via HPLC and LC-MS to identify breakdown products .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact via closed systems. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
Integration with Broader Research
Q. How can findings for this compound be contextualized within neurotransmitter-targeted drug discovery?
- Methodological Answer : Link results to dopaminergic or serotonergic pathways using in vitro receptor binding assays (e.g., radioligand displacement). Compare with known modulators (e.g., SSRIs) in behavioral rodent models (e.g., forced swim test for depression). Theoretical frameworks like the "privileged scaffold" concept explain pyrrolidine's versatility in CNS drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
